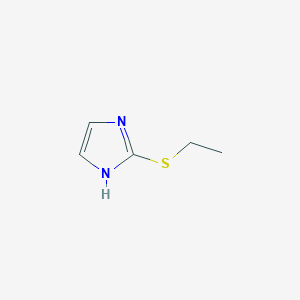
5-Methoxy-2-vinylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring an ethenyl group at the second position and a methoxy group at the fifth position on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
5-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides in the presence of anhydrous potassium carbonate. This reaction is typically carried out in refluxing acetone, yielding high amounts of the desired product .
Another method involves the treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium, morpholine, and nitrobenzene. This reaction produces 2-ethoxy-5-hydroxybenzaldehyde, which can then undergo O-alkylation to form 2-ethoxy-5-alkoxybenzaldehydes .
Industrial Production Methods
Industrial production of 2-ethenyl-5-methoxybenzaldehyde often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzaldehyde derivatives.
科学的研究の応用
5-Methoxy-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of 2-ethenyl-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. This compound acts as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth . The presence of functional groups such as the aldehyde and methoxy groups plays a crucial role in its reactivity and biological activity .
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethenyl group.
4-Methoxybenzaldehyde: Lacks the ethenyl group and has the methoxy group at the fourth position.
Eugenol: Contains a methoxy group and an allyl group, commonly used in perfumes and as an antioxidant
Uniqueness
5-Methoxy-2-vinylbenzaldehyde is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
2-ethenyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h3-7H,1H2,2H3 |
InChIキー |
CYAAVEVVWDDFTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)





![1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride](/img/structure/B8690757.png)
![1-[(6-chloropyridin-2-yl)methyl]pyridin-2-one](/img/structure/B8690760.png)


![methyl[2-(6-methylpyridin-2-yl)ethyl]amine](/img/structure/B8690780.png)
![Propanedinitrile, [(methylthio)[(phenylmethyl)amino]methylene]-](/img/structure/B8690787.png)


